molecular formula C5H7FO2S B2795865 Bicyclo[1.1.1]pentane-1-sulfonyl fluoride CAS No. 2416234-57-4

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride

Cat. No. B2795865
CAS RN: 2416234-57-4
M. Wt: 150.17
InChI Key: MAYGVGRCMVECMH-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo [1.1.1]pentanes (19F-BCPs) has been developed .


Molecular Structure Analysis

Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes. The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .


Chemical Reactions Analysis

The chemical reactions involving BCPs are complex and varied. Recent advances in the synthetic chemistry of BCPs have focused on radical multicomponent carboamination of [1.1.1]propellane .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo [1.1.1]pentanes have been studied . They have been shown to improve the physicochemical and pharmacokinetic properties of drug candidates .

Scientific Research Applications

Molecular Rods

Bicyclo[1.1.1]pentane (BCP) derivatives have been used in materials science as molecular rods . These are molecules that can be used to create a variety of structures and materials with unique properties.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that rotate around a single bond, and their rotation can be controlled and measured, providing valuable information about the molecular structure and environment.

Supramolecular Linker Units

BCP derivatives have been used as supramolecular linker units . These are molecules that can connect two or more other molecules together, creating larger and more complex structures.

Liquid Crystals

BCP derivatives have been used in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they are used in a variety of applications, including display technology.

FRET Sensors

BCP derivatives have been used in the creation of FRET sensors . These are sensors that use Förster Resonance Energy Transfer (FRET) to detect and measure various biological and chemical processes.

Metal–Organic Frameworks

BCP derivatives have been used in the creation of metal–organic frameworks . These are materials with a regular lattice structure made up of metal ions or clusters connected by organic ligands. They have a wide range of applications, including gas storage, separation, and catalysis.

Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds.

Fluoro-substituted Bicyclo[1.1.1]pentanes (F-BCPs)

After more than 20 years of trials, a practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The physicochemical properties of the F-BCPs have been studied, and the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .

Future Directions

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings is a highly attractive prospect not only chemically but also from an intellectual property perspective .

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .

Biochemical Pathways

Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.

Action Environment

The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYGVGRCMVECMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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